molecular formula C14H18N2 B7464511 (E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine

(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine

Cat. No.: B7464511
M. Wt: 214.31 g/mol
InChI Key: JSFOUHFKYREHCB-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine is an organic compound that features an indole moiety linked to a butenylamine chain. This compound is of interest due to its structural similarity to various biologically active molecules, including neurotransmitters and pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine typically involves the reaction of tryptamine with a suitable butenylamine precursor. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between tryptamine and a butenylamine derivative. This reaction is carried out in an organic solvent such as dichloromethane, under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The butenylamine chain can be reduced to form saturated amines.

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Saturated amines.

    Substitution: N-alkyl or N-acyl indole derivatives.

Scientific Research Applications

(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The indole moiety can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of these receptors. Additionally, the butenylamine chain can interact with enzymes involved in neurotransmitter synthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide

Uniqueness

(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine is unique due to its specific structural features, which combine the indole moiety with a butenylamine chain. This unique structure allows it to interact with a distinct set of molecular targets and exhibit a unique profile of biological activities .

Properties

IUPAC Name

(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-2-3-9-15-10-8-12-11-16-14-7-5-4-6-13(12)14/h2-7,11,15-16H,8-10H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFOUHFKYREHCB-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCNCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CNCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.